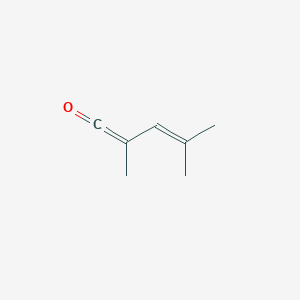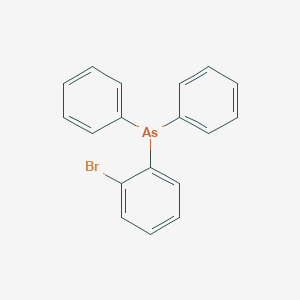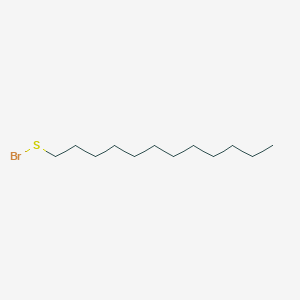![molecular formula C17H17NO4S B14629829 {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid CAS No. 58237-87-9](/img/structure/B14629829.png)
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid is an organic compound that features both a benzyloxycarbonyl (Cbz) protecting group and a benzylsulfanyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with a halogenated acetic acid derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzylsulfanyl acetic acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation or treatment with strong acids.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Deprotected Amino Acids: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid depends on its specific application:
Prodrug Activation: In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved enzymatically or chemically to release the active drug.
Biochemical Pathways: The benzylsulfanyl group can interact with biological targets, potentially modifying enzyme activity or protein function.
Comparación Con Compuestos Similares
Similar Compounds
{[(Benzyloxy)carbonyl]amino}(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyphenyl group instead of a benzylsulfanyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
Structural Features: The presence of both benzyloxycarbonyl and benzylsulfanyl groups provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific combination of functional groups makes it particularly useful in peptide synthesis and as a prodrug in medicinal chemistry.
Propiedades
Número CAS |
58237-87-9 |
|---|---|
Fórmula molecular |
C17H17NO4S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(23-12-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) |
Clave InChI |
FNSYHPFDRKJPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



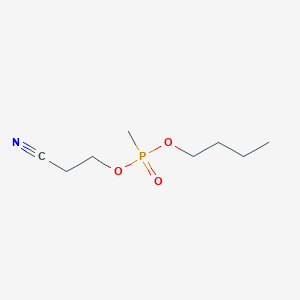
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
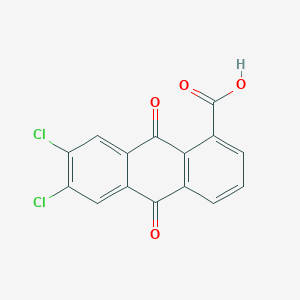
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
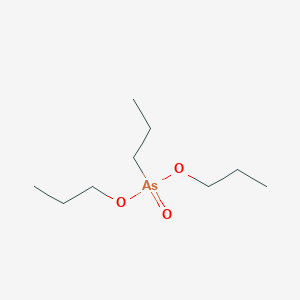


stannane](/img/structure/B14629820.png)
